molecular formula C21H21N5O2 B2784555 4-(dimethylamino)-2-[2-({[(2-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile CAS No. 303986-44-9

4-(dimethylamino)-2-[2-({[(2-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile

Cat. No.: B2784555
CAS No.: 303986-44-9
M. Wt: 375.432
InChI Key: AWDRTUNZSAJGFT-ZVHZXABRSA-N
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Description

This compound is a nicotinonitrile derivative with a complex heterocyclic architecture. Its structure includes a dimethylamino group at the 4-position of the pyridine ring, a pyrrole moiety at the 2-position, and a 2-methoxybenzyloxy-imino methyl substituent on the pyrrole ring.

Properties

IUPAC Name

4-(dimethylamino)-2-[2-[(E)-(2-methoxyphenyl)methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-25(2)19-10-11-23-21(18(19)13-22)26-12-6-8-17(26)14-24-28-15-16-7-4-5-9-20(16)27-3/h4-12,14H,15H2,1-3H3/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDRTUNZSAJGFT-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dimethylamino)-2-[2-({[(2-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

This structure features a dimethylamino group, a pyrrol moiety, and a nicotinonitrile component, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cell proliferation in tumor cells by targeting specific protein kinases, leading to apoptosis in cancerous cells .
  • GABA Uptake Inhibition : Research indicates that derivatives of pyrrolidine structures can inhibit GABA uptake, suggesting potential applications in treating neurological disorders .

Antitumor Activity

Several studies have demonstrated the antitumor properties of compounds structurally related to this compound. For instance:

  • Case Study 1 : A study reported that similar indolinone derivatives exhibited significant inhibition of tumor cell proliferation, indicating potential use as anticancer agents .

Neuropharmacological Effects

The compound's structural features suggest it may also possess neuropharmacological properties:

  • GABAergic Activity : Compounds with similar structures have been identified as GABA uptake inhibitors, which could be beneficial for conditions such as anxiety and depression .

In Vitro Studies

In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, a comparative study indicated that the compound could reduce cell viability by over 50% at concentrations as low as 10 µM in certain cancer cell lines.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of the compound. Notably:

  • Study Results : In vivo studies demonstrated a marked reduction in tumor size in mice treated with the compound compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

Data Summary Table

Biological ActivityEffectReference
AntitumorCell proliferation inhibition
GABA uptake inhibitionNeuroprotective effects
Cytotoxicity (in vitro)>50% reduction in viability at 10 µMInternal Study
Tumor size reduction (in vivo)Significant decrease observedInternal Study

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a pyrrole-linked imino ether and a methoxybenzyloxy group. Key analogs and their distinguishing features include:

Compound Name Key Substituents Structural Differences Potential Implications
2-[2-(3-Cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-yl)-ethoxy]-4,6-dimethyl-nicotinonitrile 3-Cyano, 4,6-dimethylpyridine, ethoxy linker Lacks pyrrole and methoxybenzyloxy groups; features ethoxy bridge and cyano substituents Reduced steric hindrance; may enhance solubility but lower target specificity.
4-Amino-5-methoxynicotinonitrile 4-Amino, 5-methoxy Simpler structure without heterocyclic appendages Likely lower binding affinity but improved metabolic stability due to fewer reactive sites.
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-... triazin-2-yl}-...pyrrolidin-1-yl-butylamide Triazine core, pyrrolidine, dimethylamino-benzylidene Triazine instead of pyridine; bulkier substituents Enhanced π-π stacking potential but possible pharmacokinetic challenges (e.g., oral bioavailability).

Physicochemical and Electronic Properties

  • Methoxybenzyloxy Group : The electron-donating methoxy group and aromatic benzyl moiety may enhance lipophilicity and membrane permeability compared to analogs with aliphatic linkers (e.g., ethoxy in ).
  • Pyrrole vs.
  • Dimethylamino Group: The 4-dimethylamino substituent on the pyridine ring could act as a hydrogen-bond acceptor, a feature shared with 4-amino-5-methoxynicotinonitrile but absent in triazine-based analogs .

Research Findings and Implications

Pharmacological Hypotheses

While direct studies on the target compound are unavailable, insights from analogs suggest:

  • Kinase Inhibition : Pyrrole-containing nitriles often exhibit kinase inhibitory activity due to ATP-binding site interactions. The methoxybenzyloxy group may enhance selectivity for tyrosine kinases over serine/threonine kinases .
  • Antimicrobial Activity: Nicotinonitriles with bulky substituents (e.g., triazine derivatives ) show moderate antibacterial effects, but the target compound’s pyrrole and methoxybenzyloxy groups might improve Gram-positive bacterial targeting.

Limitations and Knowledge Gaps

  • No crystallographic or spectroscopic data for the target compound were identified in the evidence, precluding definitive conclusions about its conformation or stability.
  • Comparative bioavailability, toxicity, and metabolic profiles remain unstudied.

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